N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17N5O4S and its molecular weight is 411.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Assessment
Insecticidal Applications
- The synthesis of heterocyclic compounds incorporating thiadiazole moieties has shown potential for insecticidal applications against pests like the cotton leafworm, Spodoptera littoralis. These compounds, through their innovative structural designs, offer new pathways for controlling agricultural pests and enhancing crop protection strategies (Fadda et al., 2017).
Antioxidant Properties
- Research on triazolo[4,3-b][1,3,4]thiadiazine derivatives bearing dimethoxyphenol moieties has revealed significant antioxidant abilities, surpassing even ascorbic acid in efficacy. These findings highlight the therapeutic potential of such compounds in combating oxidative stress-related diseases (Shakir et al., 2017).
Anti-Asthmatic Agents
- The development of triazolo[1,5-c]pyrimidines as potential anti-asthma agents has been explored, with specific derivatives demonstrating activity as mediator release inhibitors. This suggests a promising avenue for the treatment of asthma through the inhibition of inflammatory mediators (Medwid et al., 1990).
Synthesis and Chemical Properties
Molecular Docking and Screening
- Studies on the synthesis of triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives have involved molecular docking and in vitro screening for antimicrobial and antioxidant activities. These compounds have shown moderate to good binding energies, indicating their potential in drug design and development (Flefel et al., 2018).
Structural Analysis and Computational Studies
- The synthesis of pyridazine analogs, including studies on their structure via spectroscopic techniques and density functional theory (DFT) calculations, has contributed to the understanding of their chemical behavior and potential as pharmaceutical agents (Sallam et al., 2021).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-26-12-5-7-15(27-2)14(10-12)20-18(25)11-29-19-22-21-17-8-6-13(23-24(17)19)16-4-3-9-28-16/h3-10H,11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEKBNVOMXSUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.